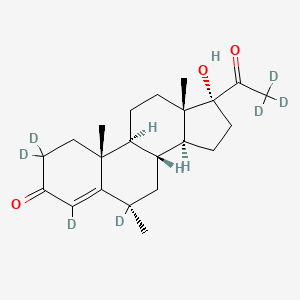

Medroxyprogesterone-d7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-2,2,4,6-tetradeuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1/i2D3,5D2,12D,13D |

InChI Key |

FRQMUZJSZHZSGN-WYGZKCQNSA-N |

Isomeric SMILES |

[2H]C1=C2[C@@](C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)([2H])C |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isotopic Purity and Characterization of Medroxyprogesterone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and characterization of Medroxyprogesterone-d7, a deuterated analog of the synthetic progestin, Medroxyprogesterone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and quantitative bioanalysis.

This compound is a critical tool in pharmacokinetic and metabolic research, where it is primarily utilized as an internal standard for mass spectrometry-based quantification of Medroxyprogesterone in biological matrices. Its stable isotope label allows for precise and accurate differentiation from the unlabeled endogenous or administered compound, thereby improving the reliability of analytical methods.

Quantitative Data Summary

The following tables summarize the typical quantitative data for this compound, based on information from various suppliers and analytical methodologies.

Table 1: General Specifications

| Parameter | Specification |

| Chemical Formula | C₂₂H₂₅D₇O₃ |

| Molecular Weight | 351.53 g/mol |

| Appearance | White to Off-White Crystalline Powder |

| Solubility | Soluble in Chloroform (B151607), Acetone, and Dioxane; Sparingly soluble in Alcohol and Methanol (B129727); Insoluble in Water. |

Table 2: Purity and Isotopic Abundance

| Analysis | Method | Typical Value |

| Chemical Purity | HPLC | > 95% |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥ 98 atom % D |

| d0 Content | Mass Spectrometry | < 0.5% |

| d1 - d6 Content | Mass Spectrometry | Variable, typically low |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and proper application in research. The following are representative experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

A reversed-phase HPLC method is commonly employed to determine the chemical purity of this compound and to detect any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard of Medroxyprogesterone. Purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic purity and distribution of deuterium (B1214612) in this compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Positive ESI.

-

Mass Analyzer Mode: Full scan mode to observe the isotopic cluster of the protonated molecule [M+H]⁺.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an LC system.

-

Data Analysis: The relative intensities of the isotopic peaks (m/z for d0 to d7) are measured. The isotopic purity is calculated by determining the percentage of the d7 isotopologue relative to all other isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to provide information on the location of the deuterium labels, although the latter can be challenging due to the quadrupolar nature of deuterium.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The spectrum is acquired to confirm the absence of proton signals at the deuterated positions. The remaining proton signals should be consistent with the structure of Medroxyprogesterone.

-

¹³C NMR: The spectrum will show the carbon signals. Carbons attached to deuterium will exhibit a characteristic triplet splitting and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for the assessment of isotopic purity of this compound.

Signaling Pathway of Medroxyprogesterone

Medroxyprogesterone, and by extension this compound, exerts its biological effects primarily through its interaction with the progesterone (B1679170) receptor. The following diagram outlines this principal signaling pathway.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. The experimental protocols provided are representative and may require optimization for specific applications and instrumentation. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data on isotopic purity and other quality parameters.

A Technical Guide to the Long-Term Stability and Storage of Medroxyprogesterone-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the long-term storage and handling of Medroxyprogesterone-d7, a deuterated analog of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). The stability of this internal standard is critical for ensuring the accuracy and reliability of quantitative analytical methods in research and drug development. This document summarizes available data on storage conditions, presents detailed experimental protocols for stability assessment, and illustrates the key signaling pathways of its non-deuterated counterpart, Medroxyprogesterone Acetate.

Introduction to this compound

This compound is a stable isotope-labeled version of Medroxyprogesterone Acetate, a synthetic progestin. It is primarily used as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based assays, to enable precise quantification of Medroxyprogesterone in biological matrices.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for sensitive and accurate measurements.

Long-Term Stability and Recommended Storage Conditions

While specific long-term stability studies on this compound are not extensively published, general best practices for deuterated standards and data from its non-deuterated analog, Medroxyprogesterone Acetate, provide a strong basis for recommended storage conditions.

General Recommendations for Deuterated Standards:

Deuterated compounds require specific storage and handling to maintain their isotopic and chemical purity. Key considerations include temperature, light exposure, moisture, and the choice of solvent to prevent hydrogen-deuterium (H-D) exchange.[4][5][6]

Storage Conditions Summary:

For optimal stability, this compound should be stored under the following conditions:

| Parameter | Solid (Neat) Compound | In Solution |

| Temperature | Long-term: -20°C or colder[4][6] Short-term: 2-8°C | Long-term: -20°C or colder (aliquoted to avoid freeze-thaw cycles)[4][6] Short-term: 2-8°C[6] |

| Light | Protect from light; store in amber vials or in the dark.[4][5] | Protect from light; use amber vials.[4][5] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.[4][5] | Store in tightly sealed vials with minimal headspace.[5] |

| Solvent | N/A | Use high-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727). Avoid acidic or basic aqueous solutions to prevent H-D exchange.[6][7] |

| Container | Tightly sealed, appropriate for low-temperature storage. | Tightly sealed vials with PTFE-lined caps (B75204) are recommended.[5] |

Stability of Non-Deuterated Medroxyprogesterone Acetate:

Studies on Medroxyprogesterone Acetate (MPA) indicate that it is a stable compound under normal conditions.[8] However, forced degradation studies have shown that it is susceptible to degradation under stress conditions such as strong acids, bases, oxidation, and light exposure.[9][10] Thermal degradation appears to be less pronounced compared to other stress factors.[9][10] Long-term stability studies on MPA injectable suspensions have been conducted at 30°C/75%RH and 40°C/75%RH to establish shelf-life.[11] For solid forms, storage at controlled room temperature (20° to 25°C or 68° to 77°F) is generally recommended.[12]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in ongoing studies, it is crucial to employ a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

Stability-Indicating HPLC Method

This protocol is based on published methods for the analysis of Medroxyprogesterone Acetate and is suitable for assessing the stability of this compound.[13][14][15][16][17]

Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products.

Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | An isocratic HPLC system with a UV or photodiode array (PDA) detector. |

| Column | Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][14] |

| Mobile Phase | A mixture of methanol or acetonitrile and an aqueous buffer (e.g., 60% acetonitrile and 40% potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 5.6).[15][17] |

| Flow Rate | 1.0 mL/min.[16] |

| Column Temperature | 35°C.[16] |

| Detection Wavelength | 245 nm.[13][14] |

| Injection Volume | 20 µL.[16] |

Standard and Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.5 mg/mL.[16]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 0.05 to 0.12 mg/mL).[15][17]

-

Sample Preparation: For stability testing, subject the this compound (either in solid form or in solution) to the desired storage conditions. At specified time points, dissolve or dilute the sample in the mobile phase to a concentration within the calibration range.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[18][19][20]

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies of this compound.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve or suspend the sample in 0.2 N hydrochloric acid and keep at ambient temperature for 7 days.[21]

-

Base Hydrolysis: Dissolve or suspend the sample in 0.2 N sodium hydroxide (B78521) and keep at ambient temperature for 7 days.[21]

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at 37°C for 7 days.[21]

-

Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][21]

-

Thermal Degradation: Expose the solid sample to a dry heat of 80°C for 14 days.[21]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Signaling Pathways of Medroxyprogesterone

Medroxyprogesterone Acetate, the non-deuterated form of this compound, exerts its biological effects primarily through interaction with progesterone (B1679170) receptors (PRs). These effects are mediated through both classical genomic and rapid non-genomic signaling pathways.[22][23][24][25]

Classical (Genomic) Signaling Pathway

The classical pathway involves the binding of medroxyprogesterone to intracellular progesterone receptors, which then act as ligand-activated transcription factors to regulate gene expression.[22][25][26]

Caption: Classical genomic signaling pathway of Medroxyprogesterone.

Non-Genomic Signaling Pathway

Medroxyprogesterone can also initiate rapid signaling events from outside the nucleus, often involving membrane-associated progesterone receptors and the activation of cytoplasmic kinase cascades.[23][24][25]

Caption: Non-genomic signaling pathway of Medroxyprogesterone.

Conclusion

The long-term stability of this compound is paramount for its use as a reliable internal standard. While specific quantitative stability data for this deuterated compound is limited, adherence to the storage and handling guidelines for deuterated standards, in general, will ensure its integrity. This includes storage at low temperatures, protection from light and moisture, and the use of appropriate solvents. The provided experimental protocols for stability-indicating HPLC methods and forced degradation studies offer a framework for in-house validation and monitoring. Understanding the signaling pathways of its non-deuterated counterpart provides a broader context for its biological applications and potential interactions. For critical applications, it is always recommended to obtain specific stability information from the supplier or to perform in-house stability validation.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. extranet.who.int [extranet.who.int]

- 12. Medroxyprogesterone Acetate Injectable Suspension, USP SDV PFS | Eugia US [eugiaus.com]

- 13. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. medcraveonline.com [medcraveonline.com]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 20. biomedres.us [biomedres.us]

- 21. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ovid.com [ovid.com]

- 24. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 25. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 26. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

Metabolic Fate and Biotransformation of Medroxyprogesterone-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of Medroxyprogesterone-d7. Given the limited direct research on the deuterated form, this document extrapolates from the extensive data available for its non-deuterated analog, Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), assuming analogous metabolic pathways. This compound, a deuterated variant of the synthetic progestin Medroxyprogesterone, is primarily utilized as an internal standard in quantitative analytical methods.[1]

Introduction to Medroxyprogesterone

Medroxyprogesterone Acetate (MPA) is a synthetic progestin widely used for contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2][3] Its metabolic profile is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. The deuterated form, this compound, is essential for accurate quantification in biological matrices.[1]

Overview of Metabolic Pathways

The metabolism of MPA, and by extension this compound, is extensive and primarily occurs in the liver.[4][5] The biotransformation process is characterized by Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.

Phase I Metabolism: The initial and major metabolic route for MPA is hydroxylation, predominantly mediated by the Cytochrome P450 (CYP) enzyme system.[4][5][6] Specifically, CYP3A4 has been identified as the principal enzyme responsible for the metabolism of MPA in human liver microsomes.[6][7][8][9][10] Other isoforms like CYP3A5 may play a minor role.[8] The primary hydroxylation reactions occur at the 6β, 2β, and 1β positions of the steroid nucleus.[2][6] Additionally, reduction of the ring A and/or side-chain, as well as loss of the acetyl group, have been reported as metabolic pathways.[5]

Phase II Metabolism: Following Phase I hydroxylation, the resulting metabolites undergo conjugation reactions to further increase their water solubility for excretion. The most common conjugation pathway is glucuronidation, with minor contributions from sulfation.[4][5][11]

Key Metabolites of Medroxyprogesterone

Several metabolites of MPA have been identified. The major metabolites are designated as M-1 through M-5.[6][10]

M-2, M-3, and M-4 are the primary monohydroxylated metabolites formed directly from MPA by CYP3A4.[6] M-1 is a subsequent metabolite formed from the further metabolism of M-2 and M-4.[2] M-5 is formed from the further metabolism of M-3.[2]

Quantitative Data on Medroxyprogesterone Metabolism

The following table summarizes key quantitative parameters related to the metabolism of Medroxyprogesterone Acetate.

| Parameter | Value | Species/System | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | Human | [6][8][9][10] |

| Secondary Metabolizing Enzymes | CYP3A5 (minor) | Human | [8] |

| Km for M-2 (6β-hydroxy MPA) formation | 10.0 - 11.2 µM | Human Liver Microsomes | [6][10] |

| Vmax for M-2 (6β-hydroxy MPA) formation | 194 - 437 pmol/min/mg | Human Liver Microsomes | [6][10] |

| Km for M-3 (1β-hydroxy MPA) formation | 10.0 - 11.2 µM | Human Liver Microsomes | [6][10] |

| Vmax for M-3 (1β-hydroxy MPA) formation | 194 - 437 pmol/min/mg | Human Liver Microsomes | [6][10] |

| Km for M-4 (2β-hydroxy MPA) formation | 10.0 - 11.2 µM | Human Liver Microsomes | [6][10] |

| Vmax for M-4 (2β-hydroxy MPA) formation | 194 - 437 pmol/min/mg | Human Liver Microsomes | [6][10] |

| Metabolic Clearance Rate (MCR) | 1668 ± 146 L/day | Human (in vivo) | [2][12] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method for investigating the metabolic stability and identifying the metabolites of a compound.[13][14][15]

Objective: To determine the metabolic profile of this compound and identify the CYP450 enzymes involved.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4)

-

Recombinant human CYP enzymes

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Incubation: A typical incubation mixture contains this compound, HLMs, and phosphate buffer. The reaction is initiated by adding the NADPH-generating system.

-

Reaction Conditions: Incubations are typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

-

Inhibition Studies: To identify the specific CYP enzymes involved, incubations are performed in the presence and absence of selective chemical inhibitors.

-

Recombinant Enzyme Studies: To confirm the role of specific CYPs, incubations are conducted with individual recombinant human CYP enzymes.

-

Analysis: The samples are analyzed by a validated LC-MS/MS method to identify and quantify the parent compound (this compound) and its metabolites.

Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of the metabolites of this compound.

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Chromatographic Separation: The sample extract is injected onto an appropriate HPLC column (e.g., C18) to separate the parent drug and its metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer.

-

Full Scan and Product Ion Scan: Full scan mass spectra are acquired to determine the molecular weights of the potential metabolites. Product ion scans (MS/MS) are then performed on the molecular ions of the parent drug and suspected metabolites to obtain fragmentation patterns.

-

Structural Elucidation: The fragmentation patterns of the metabolites are compared with that of the parent compound to deduce the sites of metabolic modification (e.g., hydroxylation, demethylation).

Visualizations

Metabolic Pathway of Medroxyprogesterone

Caption: Phase I and Phase II metabolic pathways of Medroxyprogesterone.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for studying in vitro metabolism of this compound.

Conclusion

The metabolic fate of this compound is predicted to mirror that of Medroxyprogesterone Acetate, involving extensive Phase I hydroxylation primarily by CYP3A4, followed by Phase II conjugation. The primary metabolites are hydroxylated derivatives, which are then glucuronidated and excreted. Understanding these pathways is crucial for interpreting pharmacokinetic data where this compound is used as an internal standard and for anticipating potential drug-drug interactions when co-administering MPA with inhibitors or inducers of CYP3A4. This guide provides a foundational understanding for researchers in drug metabolism and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Metabolic profiling and cytochrome P450 reaction phenotyping of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo metabolism of progestins. V. The effect of protocol design on the estimated metabolic clearance rate and volume of distribution of medroxyprogesterone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

Medroxyprogesterone-d7: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone-d7 (MPA-d7) is a deuterium-labeled form of medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin. While MPA is extensively studied for its therapeutic effects and biological activity, the primary application of MPA-d7 in both in vitro and in vivo research is as an internal standard for quantitative analyses.[1][2][3] Its stable isotope-labeled nature allows for precise and accurate quantification of MPA in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] This guide provides an in-depth overview of the applications of MPA-d7, alongside the relevant biological context of its non-deuterated counterpart, MPA, to inform its use in research settings.

Physicochemical Properties and Synthesis

Medroxyprogesterone is a synthetic pregnane (B1235032) steroid, specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position.[5] MPA-d7 is synthesized to incorporate seven deuterium (B1214612) atoms, which results in a higher molecular weight than MPA, allowing for its differentiation in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Medroxyprogesterone

| Property | Value | Reference |

| Molecular Formula | C22H32O3 | [6] |

| Molecular Weight | 344.5 g/mol | [6] |

| Melting Point | 214.5 °C | [6] |

| Solubility | Soluble in acetone (B3395972) and dioxane; slightly soluble in ether and methanol. | [6] |

The synthesis of related compounds, such as medroxyprogesterone bromoacetate (B1195939), has been described and involves the reaction of 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with bromoacetic acid–trifluoroacetic anhydride.[7]

Core Application: Internal Standard in Quantitative Analysis

The primary and most critical role of this compound in research is as an internal standard.[1][2][3] Due to its chemical similarity to MPA and its distinct mass, MPA-d7 is an ideal candidate to control for variability during sample preparation and analysis.

Experimental Protocol: Quantification of MPA in Human Serum using GC-MS

This protocol is based on methodologies used for the quantification of MPA, where MPA-d7 would serve as the internal standard.

-

Sample Preparation:

-

Derivatization:

-

To enhance volatility and detection, derivatize the extracted MPA and MPA-d7. A common method is the formation of 3-enol trifluoroacyl esters.[4]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

-

Use selected ion monitoring (SIM) to detect the characteristic ions of the MPA and MPA-d7 derivatives.

-

The ratio of the peak area of MPA to the peak area of MPA-d7 is used to calculate the concentration of MPA in the original sample.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific and sensitive determination of medroxyprogesterone acetate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medroxyprogesterone - Wikipedia [en.wikipedia.org]

- 6. Medroxyprogesterone | C22H32O3 | CID 10631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of medroxyprogesterone bromoacetate for affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Medroxyprogesterone-d7: A Technical Guide to Safe Handling, Application, and Disposal

This document provides a comprehensive technical overview of Medroxyprogesterone-d7, with a focus on its safety, handling, storage, and disposal. It is intended for researchers, scientists, and drug development professionals who may work with this isotopically labeled compound. The safety and toxicological information presented is primarily based on data for Medroxyprogesterone and its widely used ester, Medroxyprogesterone Acetate (MPA), as specific comprehensive safety data for the deuterated analog is limited. The primary chemical and biological properties are considered sufficiently similar for the purpose of risk assessment and safe handling.

This compound is a deuterium-labeled version of Medroxyprogesterone, a synthetic progestin. Its primary application in research and development is as an internal standard for the precise quantification of Medroxyprogesterone in biological samples using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hazard Identification and Safety Precautions

Medroxyprogesterone and its analogs are classified as hazardous substances. The parent compound, Medroxyprogesterone Acetate, is identified as a substance that may cause cancer and reproductive harm. Long-term use or occupational exposure may increase the risk of cancer of the breast, uterus, or ovaries. It is categorized as a Group 2B carcinogen ("Possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC). Furthermore, it is classified as a reproductive toxin that may impair fertility or harm an unborn child.

Table 1: GHS Hazard Classification for Medroxyprogesterone Acetate

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Carcinogenicity | 2 | H351 - Suspected of causing cancer. |

| Reproductive Toxicity | 1A / 1B | H360 - May damage fertility or the unborn child. |

| Aquatic Hazard (Long-term) | 4 | H413 - May cause long lasting harmful effects to aquatic life. |

Due to these potential health risks, this compound must be handled with the care required for a highly physiologically active and hazardous substance. All safety precautions must be read and understood before handling.

Physical and Chemical Properties

This compound is the deuterated form of Medroxyprogesterone. The physical and chemical properties are largely identical to the parent compound, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

Table 2: Physical and Chemical Properties of Medroxyprogesterone

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₃₂O₃ | |

| Molecular Weight | 344.49 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 206 - 208 °C | |

| Solubility | Insoluble in water. Slightly soluble in ether and methanol. Soluble in acetone (B3395972) and dioxane. |

| Stability | Stable under normal conditions of use and in air. | |

Safe Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure the integrity of the compound.

Handling

Personnel should handle this compound only in designated areas, such as a chemical fume hood or a ventilated enclosure, to control airborne concentrations. Avoid contact with skin, eyes, and clothing, and prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. After handling, wash hands and any exposed skin thoroughly.

Storage

Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area. The storage area should be secure and accessible only to authorized personnel ("Store locked up"). Keep the compound away from incompatible materials such as strong oxidizing agents. Recommended storage temperature for the powdered form is often -20°C for long-term stability.

Caption: Workflow for receiving, storing, and handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. |

| Hand | Handle with impervious chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially after contact with the compound. |

| Skin/Body | Wear a lab coat or impervious protective clothing. For bulk processing operations, more extensive coverage may be required. |

| Respiratory | For operations that may generate dust or aerosols where ventilation is inadequate, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. |

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary. Always have an eyewash station and safety shower readily accessible.

Table 4: First Aid Measures by Exposure Route

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Spill Response

Accidental releases should be handled only by trained personnel wearing appropriate PPE.

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up (Solid Spill): Carefully sweep or vacuum the spilled solid material, avoiding dust generation. A damp cloth or a HEPA-filtered vacuum is recommended.

-

Clean-up (Liquid Spill): Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect: Place all contaminated material and cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.

Caption: General workflow for responding to an accidental spill of this compound.

Disposal Guidelines

Waste material containing this compound must be treated as hazardous chemical waste.

-

Do not dispose of down the drain or into the environment.

-

Collect: All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in properly labeled, sealed containers.

-

Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations. This typically involves transfer to an approved and licensed hazardous waste disposal facility.

Caption: A typical workflow for the compliant disposal of this compound waste.

Application in Research: Experimental Protocol

This compound is primarily used as an internal standard (IS) for the quantification of Medroxyprogesterone in biological matrices. Below is a representative LC-MS/MS protocol synthesized from established methods for the analysis of Medroxyprogesterone Acetate. This protocol should be fully validated by the end-user for their specific application.

Objective

To quantify the concentration of Medroxyprogesterone in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents

-

Medroxyprogesterone analytical standard

-

This compound (Internal Standard)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Methyl-t-butyl ether (MTBE) or other suitable extraction solvent

-

Control human plasma (K₂EDTA)

-

Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator

-

LC-MS/MS system with an ESI source and a C18 analytical column

Detailed Methodology

1. Preparation of Stock and Working Solutions:

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Medroxyprogesterone and this compound by dissolving the accurately weighed compound in methanol.

- Working Standard Solutions: Serially dilute the Medroxyprogesterone stock solution with a 50:50 methanol:water mixture to create a series of working solutions for the calibration curve (e.g., concentrations from 1 ng/mL to 1000 ng/mL).

- Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) with the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

- Spike appropriate volumes of the working standard solutions into blank control plasma to create calibration standards with a final concentration range (e.g., 0.2 ng/mL to 100 ng/mL).

- Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high).

3. Sample Extraction (Liquid-Liquid Extraction):

- To 500 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

- Vortex briefly to mix.

- Add 4 mL of MTBE.

- Cap and vortex vigorously for 10 minutes.

- Centrifuge at approximately 1000 x g for 5 minutes to separate the layers.

- Transfer the upper organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dry residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

- LC System: Use a C18 column (e.g., 2.1 x 50 mm, 5 µm).

- Mobile Phase: A gradient of A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid may be used.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- MS/MS System: Operate in positive electrospray ionization (ESI+) mode.

- Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Medroxyprogesterone and this compound.

5. Data Analysis:

Integrate the peak areas for the analyte and the internal standard.

Calculate the peak area ratio (Analyte Area / IS Area).

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

Determine the concentration of Medroxyprogesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical experimental workflow for quantifying Medroxyprogesterone using MP-d7.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Regulated Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of precise, accurate, and reliable data is paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1] This in-depth technical guide explores the critical role of deuterated internal standards in modern bioanalysis, providing a comprehensive overview of the underlying principles, regulatory expectations, practical applications, and the significant advantages of employing these powerful tools to ensure the accuracy, precision, and robustness of quantitative assays.

Core Principles: The Advantage of Being Nearly Identical

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[2] The fundamental principle behind their use is that an ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, chromatography, and ionization.[2] This near-identical behavior allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[2]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since deuterated standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects, allowing for accurate correction.[3][4]

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, protein precipitation, and other preparation steps. A deuterated internal standard, added at the beginning of this process, will experience similar losses to the analyte, ensuring the analyte-to-IS ratio remains constant.[3]

-

Improved Accuracy and Precision: By accounting for the aforementioned variabilities, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[3][5]

While deuterated standards are the gold standard, it is crucial to be aware of potential pitfalls, including:

-

Isotopic Interference: Naturally occurring isotopes of the analyte can potentially interfere with the deuterated internal standard, especially when using a doubly deuterated standard.[6] This can lead to a falsely high internal standard signal and a decreased relative response for the analyte.[6]

-

Deuterium-Hydrogen Exchange: Deuterium atoms can sometimes be exchanged for hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[7][8] The stability of the deuterium label is critical and depends on its position within the molecule.[7]

-

Chromatographic Separation: In some cases, the replacement of hydrogen with deuterium can lead to slight differences in retention time on a chromatographic column, a phenomenon known as the "isotope effect".[8][9] If the analyte and internal standard do not co-elute, their exposure to matrix effects may differ, leading to inaccurate results.[9]

Regulatory Landscape: FDA and EMA Perspectives

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation that strongly favor the use of stable isotope-labeled internal standards.[1] While not explicitly mandating their use, submissions incorporating SIL-ISs are generally viewed more favorably.[1][10] The FDA has issued citations to laboratories for not having adequate procedures to track internal standard responses, highlighting the importance of a robust IS.[10] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-ISs and has rejected studies where a surrogate internal standard was not a close enough analogue.[10]

The ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance, adopted by both the FDA and EMA, emphasizes the use of a suitable internal standard to ensure the reliability of bioanalytical data.[11]

Data Presentation: Performance of Deuterated Internal Standards

The selection of an appropriate internal standard is critical for assay performance. The following tables summarize key performance data from comparative studies, illustrating the superiority of deuterated and other stable isotope-labeled internal standards over structural analogs.

Table 1: Comparison of Internal Standards for the Quantification of a Small Molecule Drug by LC-MS/MS

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 |

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5]

Table 2: Key Performance Characteristics of Different Internal Standard Types

| Characteristic | Deuterated Standard | ¹³C/¹⁵N Labeled Standard | Structural Analog |

| Co-elution with Analyte | Typically co-elutes, but minor shifts possible | Excellent co-elution | Variable, often separates |

| Ionization Efficiency | Nearly identical to analyte | Nearly identical to analyte | Can differ significantly |

| Correction for Matrix Effects | Excellent | Excellent | Often inadequate |

| Potential for Crosstalk | Possible if mass difference is small | Minimal | None |

| Cost of Synthesis | Moderate | High | Low |

| Regulatory Acceptance | Highly preferred | Highly preferred | Acceptable if SIL-IS is not feasible |

Experimental Protocols: Validating the Use of a Deuterated Internal Standard

A thorough validation of the bioanalytical method is required to ensure its reliability. The following are detailed methodologies for key experiments related to the use of a deuterated internal standard.

Specificity and Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

-

Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[5]

-

Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[5]

-

Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.

-

Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[5]

-

Acceptance Criteria: The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ peak area. The response of any interfering peaks at the retention time of the internal standard should be ≤ 5% of the internal standard peak area.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

-

Obtain at least six different sources of blank biological matrix.[5]

-

Prepare three sets of samples for each matrix source:

-

Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

-

Set B: Blank matrix extracted, and then the analyte and deuterated internal standard are spiked into the extracted matrix.

-

Set C: Analyte and deuterated internal standard spiked into the blank matrix before extraction.[1]

-

-

Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).[5]

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[5]

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[5]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

-

Prepare quality control (QC) samples at low and high concentrations.

-

Freeze-Thaw Stability: Analyze the QC samples after subjecting them to at least three freeze-thaw cycles.

-

Bench-Top Stability: Analyze the QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.

-

Long-Term Stability: Analyze the QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

-

Processed Sample Stability: Analyze extracted QC samples after storing them in the autosampler for the expected duration of an analytical run.

-

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing complex processes and relationships in bioanalysis. The following diagrams were created using Graphviz (DOT language) to illustrate key workflows.

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations.[12] This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. By understanding the principles, adhering to regulatory expectations, and implementing rigorous experimental protocols, researchers can ensure the generation of high-quality, defensible data essential for making critical scientific and clinical decisions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. waters.com [waters.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

LC-MS/MS analytical method development for Medroxyprogesterone-d7

An LC-MS/MS method for the quantification of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in plasma has been developed and validated, utilizing Medroxyprogesterone-d7 as a stable isotope-labeled internal standard (IS). This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation results. The method is sensitive, robust, and suitable for clinical and pharmaceutical research, including pharmacokinetic studies and therapeutic drug monitoring.[1][2]

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[3][4] Accurate quantification of MPA in biological matrices like plasma is crucial for assessing contraceptive efficacy, studying drug-drug interactions, and ensuring patient adherence.[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high sensitivity, specificity, and speed.[3]

This protocol describes a validated LC-MS/MS method for the determination of MPA in human plasma. This compound is used as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by a rapid chromatographic separation.

Materials and Instrumentation

Reagents and Materials

-

Medroxyprogesterone Acetate (MPA) reference standard

-

This compound (MPA-d7) internal standard

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic acid (or Acetic Acid)

-

N-hexane or Pentane

-

Drug-free human plasma (K2EDTA)

-

Pipettes and tips

-

Centrifuge tubes (1.5 mL)

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Instrumentation

-

Liquid Chromatography System : Waters Acquity LC system or equivalent, consisting of a binary solvent manager and a sample manager.[1]

-

Mass Spectrometer : A QTRAP® 5500 mass analyzer or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

-

Analytical Column : Agilent Zorbax Eclipse-Plus C18 (2.1 × 50 mm, 5.0 μm) or Alltech Alltima-C18 (2.1 mm × 100 mm, 3 μm).[1][6]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions : Prepare individual stock solutions of MPA and MPA-d7 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions : Serially dilute the MPA stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards (CS).

-

Internal Standard (IS) Working Solution : Dilute the MPA-d7 stock solution with methanol to achieve a final concentration of 50 ng/mL.

-

Calibration Standards and QCs : Prepare calibration standards by spiking drug-free plasma with the appropriate MPA working solutions to achieve final concentrations ranging from 20 pg/mL to 10,000 pg/mL.[5] Prepare quality control samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[2]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL centrifuge tube.

-

Add 50 µL of the MPA-d7 internal standard working solution to all tubes except the blank matrix.

-

Vortex briefly to mix.

-

Add 1 mL of N-hexane (or pentane), cap the tubes, and vortex vigorously for 3 minutes to extract the analytes.[6][7]

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[6]

-

Reconstitute the dried residue in 100 µL of a 50:50 methanol:water solution.[8]

-

Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow from sample preparation to data analysis.

LC-MS/MS Method

The chromatographic separation is performed using a C18 column with a gradient elution program. Detection is achieved by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring specific Multiple Reaction Monitoring (MRM) transitions.[1][6]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 μm[1] |

| Mobile Phase A | Water with 0.1% Acetic Acid[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.3 mL/min |

| Gradient | 50% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 50% B in 0.1 min, hold for 0.9 min |

| Injection Volume | 10 µL[1][8] |

| Column Temperature | 40°C[6] |

| Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Medroxyprogesterone Acetate (MPA) | This compound (IS) |

|---|---|---|

| Ionization Mode | ESI Positive[1][2][6] | ESI Positive |

| Precursor Ion (Q1) | m/z 387.4 | m/z 394.4 |

| Product Ion (Q3) | m/z 327.4[6] | m/z 334.4 |

| Alternate Product Ion | m/z 123.0[9][10] | m/z 123.0 |

| Dwell Time | 150 ms | 150 ms |

| Collision Energy (CE) | Optimized via infusion (Typical: 20-35 eV) | Optimized via infusion (Typical: 20-35 eV) |

| Declustering Potential (DP) | Optimized via infusion (Typical: 60-80 V)[9] | Optimized via infusion (Typical: 60-80 V) |

Method Validation

The analytical method was validated according to the FDA's Bioanalytical Method Validation guidelines.[1][2] The validation assessed linearity, sensitivity, precision, accuracy, selectivity, matrix effects, and stability.

Caption: Logical workflow for analytical method development and validation.

Table 3: Summary of Method Validation Results

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.998[7] |

| Calibration Range | - | 20 - 10,000 pg/mL[5] |

| LLOQ | S/N ≥ 10; Precision ≤ 20%; Accuracy ±20% | 20 pg/mL |

| Intra-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.98 - 8.00%[5] |

| Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.11 - 4.90%[5] |

| Intra-assay Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 4.77 - 12.9%[5] |

| Inter-assay Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | 7.70 - 11.0%[5] |

| Matrix Effect | IS-normalized factor %CV ≤ 15% | Acceptable[2] |

| Recovery | Consistent and reproducible | > 75%[6] |

| Stability | %Change within ±15% | Stable through 3 freeze-thaw cycles and for 72 hours at room temperature.[5] |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of Medroxyprogesterone Acetate in human plasma.[1] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and corrects for potential matrix interferences. The method has been thoroughly validated and meets the criteria to support clinical trials and pharmacokinetic studies.[2] With a run time of just 4 minutes per sample, it offers high throughput for analyzing large batches of samples.[1][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS [ouci.dntb.gov.ua]

- 5. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

- 7. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Gas chromatography-mass spectrometry (GC-MS) protocol for Medroxyprogesterone-d7

An Application Note and Protocol for the Quantitative Analysis of Medroxyprogesterone in Human Serum using Gas Chromatography-Mass Spectrometry (GC-MS) with Medroxyprogesterone-d7 as an Internal Standard.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Medroxyprogesterone in human serum using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes this compound as an internal standard to ensure accuracy and precision. The protocol includes procedures for sample preparation via solid-phase extraction (SPE), derivatization to enhance volatility, and instrumental analysis using GC-MS in Selected Ion Monitoring (SIM) mode. This application note is intended to guide researchers in the reliable quantification of Medroxyprogesterone for pharmacokinetic studies, clinical monitoring, and drug development.

Introduction

Medroxyprogesterone is a synthetic progestin used in various pharmaceutical formulations. Accurate and sensitive quantification of Medroxyprogesterone in biological matrices is crucial for assessing its pharmacokinetic profile and therapeutic efficacy. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of steroids. However, due to the low volatility and thermal lability of Medroxyprogesterone, a derivatization step is necessary prior to GC-MS analysis. This protocol details a robust method for the analysis of Medroxyprogesterone, incorporating a deuterated internal standard (this compound) to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Medroxyprogesterone reference standard

-

This compound internal standard (IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (GC grade)

-

Ethyl Acetate (GC grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Human serum (drug-free)

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)

-

SPE manifold

-

Nitrogen evaporator

-

Heating block

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Sample Spiking: To 1 mL of human serum, add a known concentration of this compound internal standard solution.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the serum sample onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 3 mL of ethyl acetate.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The trimethylsilyl (B98337) (TMS) derivatives of Medroxyprogesterone and this compound are analyzed by GC-MS.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM)

For quantitative analysis, the mass spectrometer is operated in SIM mode. The characteristic ions for the TMS derivatives of Medroxyprogesterone and its deuterated internal standard should be determined by analyzing the full scan mass spectra of the derivatized standards. Based on the fragmentation patterns of similar steroids, the following ions are proposed for monitoring.

Table 2: Proposed Ions for Selected Ion Monitoring (SIM)

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Medroxyprogesterone-TMS | 416 (M+) | 401, 297 |

| This compound-TMS | 423 (M+) | 408, 304 |

Note: The exact m/z values should be confirmed experimentally.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of Medroxyprogesterone. These values are based on typical performance for steroid analysis and should be validated in the user's laboratory.

Table 3: Summary of Quantitative Data

| Parameter | Expected Value |

| Retention Time (RT) of Medroxyprogesterone-TMS | ~10 - 15 min |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of Medroxyprogesterone.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship for the GC-MS method development.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of Medroxyprogesterone in human serum. The use of a deuterated internal standard and a robust sample preparation procedure ensures high accuracy and precision. This protocol is suitable for a variety of research and clinical applications where the monitoring of Medroxyprogesterone levels is required. It is recommended that the method be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines.

Application Notes and Protocols for the Quantitative Analysis of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in biological matrices, particularly human plasma, using Medroxyprogesterone-d7 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Quantitative Method Comparison

The selection of an appropriate analytical method is critical for achieving reliable and accurate quantification of MPA. LC-MS/MS is a powerful technique that has become the gold standard for this application due to its superior sensitivity and selectivity compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for MPA analysis, providing a basis for comparison of their performance characteristics.

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | LC-MS/MS Method 3 |

| Lower Limit of Quantification (LLOQ) | 0.10 - 200 pg/mL[1] | 200 pg/mL[3][4] | 40 ng/L[5] |

| Upper Limit of Quantification (ULOQ) | 8.0 - 10,000 pg/mL[1] | 10,000 pg/mL[3][4] | 8.0 µg/L[5] |

| Linear Range | 0.10 - 8.0 µg/L[1][5] | 200 –10 000 pg/mL[3][4] | 0.10~8.0 μg·L-1[5] |

| Intra-assay Precision (%CV) | < 9.0%[1][5] | ≤15.2%[3][4] | < 9.0%[5] |

| Inter-assay Precision (%CV) | < 9.0%[1][5] | ≤15.2%[3][4] | < 9.0%[5] |

| Accuracy | Not specified | ≤±9.6%[3][4] | Not specified |

| Recovery | Not specified | Not specified | 76.1%[5] |

Experimental Protocols

This section provides a detailed protocol for the quantification of MPA in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of best practices from validated methods.

Materials and Reagents

-

Medroxyprogesterone Acetate (MPA) analytical standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

N-hexane (analytical grade)

-

Human plasma (blank)

Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution (this compound in methanol).

-

Vortex the mixture for 30 seconds.

-

Vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

-

Carefully transfer the upper organic layer (N-hexane) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[1][5]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[1]

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following are typical chromatographic and mass spectrometric conditions that can be adapted and optimized for specific instrumentation.

Chromatographic Conditions:

-

LC System: Agilent 1200 series or equivalent[1]

-

Column: Alltech Alltima C18 (2.1 mm × 100 mm, 3 µm) or equivalent[1][5]

-

Mobile Phase: Methanol and 0.1% formic acid in water (72:28, v/v)[1][5]

-

Injection Volume: 10 µL[1]

Mass Spectrometric Conditions:

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][5]

-

MRM Transitions:

-

MPA: m/z 387.3 → 327.4[1]

-

This compound (IS): The specific m/z transition for the deuterated internal standard needs to be determined empirically, but will be higher than that of MPA due to the deuterium (B1214612) labeling.

-

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of medroxyprogesterone acetate from sample receipt to data analysis.

Caption: Workflow for MPA quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

Application Notes and Protocols for the Use of Medroxyprogesterone-d7 in Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Medroxyprogesterone-d7 (MPA-d7) as an internal standard in bioequivalence studies of Medroxyprogesterone Acetate (B1210297) (MPA). The following sections detail the experimental procedures, data presentation, and relevant biological pathways to ensure accurate and reliable study outcomes.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy. Bioequivalence (BE) studies are crucial to ensure that generic formulations of MPA perform equivalently to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). MPA-d7 mimics the physicochemical properties of MPA, ensuring that variations during sample preparation and analysis are accounted for, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Medroxyprogesterone Acetate from representative bioequivalence studies. These values are essential for power calculations and for the design of BE studies.

Table 1: Pharmacokinetic Parameters of Intramuscular Medroxyprogesterone Acetate (150 mg)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 4.49 (CV: 58.7%) | [1] |

| 4.84 (CV: 85.8%) | [1] | |

| Tmax (days) | 6.76 | [1] |

| 4.93 | [1] | |

| AUC0-90d (ngday/mL) | Report specific values | [2] |

| AUC0-140d (ngday/mL) | Report specific values | [2] |

| Elimination Half-Life (days) | ~42 (6 weeks) | [1] |

Table 2: Pharmacokinetic Parameters of Subcutaneous Medroxyprogesterone Acetate (104 mg)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 0.5 - 3.0 (mean: 1.5) | [1] |

| Tmax (days) | ~7 | [1] |

| AUC0-98d (ng*day/mL) | Report specific values |

Experimental Protocols

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the gold standard for the quantification of MPA in biological matrices.[3]

1. Preparation of Stock and Working Solutions:

-

MPA and MPA-d7 Stock Solutions (1 mg/mL): Accurately weigh and dissolve MPA and MPA-d7 in methanol.

-

Working Standard Solutions: Serially dilute the MPA stock solution with a 50:50 methanol:water mixture to prepare calibration curve standards.

-

Internal Standard (IS) Working Solution: Dilute the MPA-d7 stock solution to a final concentration of 50 ng/mL in a 50:50 methanol:water mixture.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add 50 µL of the MPA-d7 internal standard working solution and vortex briefly.

-

Add 3 mL of n-hexane (or methyl-t-butyl ether) as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Medroxyprogesterone Acetate (MPA) | 387.3 | 327.2 |

| This compound (MPA-d7) | 394.3 | 334.2 |